molecular formula C8H11NO2 B2983106 2-Methyl-4,5,6,7-tetrahydro-1,3-benzoxazol-4-ol CAS No. 1369141-18-3

2-Methyl-4,5,6,7-tetrahydro-1,3-benzoxazol-4-ol

Cat. No.: B2983106
CAS No.: 1369141-18-3
M. Wt: 153.181
InChI Key: IYBVNUSUAZZVBZ-UHFFFAOYSA-N
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Description

“2-Methyl-4,5,6,7-tetrahydro-1,3-benzoxazol-4-ol” is a chemical compound with the CAS Number: 1369141-18-3 . It has a molecular weight of 153.18 . The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C8H11NO2/c1-5-9-8-6 (10)3-2-4-7 (8)11-5/h6,10H,2-4H2,1H3 .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code 1S/C8H11NO2/c1-5-9-8-6 (10)3-2-4-7 (8)11-5/h6,10H,2-4H2,1H3 . The Canonical SMILES for this compound is CC1=NC2=C (O1)CCCC2O .


Physical and Chemical Properties Analysis

“this compound” is a powder at room temperature . It has a molecular weight of 153.18 g/mol . The compound has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . The Rotatable Bond Count is 0 . The Exact Mass and Monoisotopic Mass of the compound is 153.078978594 g/mol . The Topological Polar Surface Area is 46.3 Ų .

Scientific Research Applications

Synthesis and Biological Applications

The scientific research applications of 2-Methyl-4,5,6,7-tetrahydro-1,3-benzoxazol-4-ol encompass its synthesis and biological evaluation, as well as its role in developing new chemical methodologies and understanding biological mechanisms. Here are key highlights from the research:

  • Synthesis and Antioxidant Activity

    Novel derivatives of 4,5-dihydro-1H-1,2,4-triazol-5-one, similar in structure to this compound, have been synthesized and analyzed for their in vitro antioxidant activities, showcasing potential in the development of antioxidant compounds (Yüksek et al., 2015).

  • Biological Evaluation of Benzoxazole Derivatives

    A study on 5,7-dichloro-1,3-benzoxazole derivatives, structurally related to this compound, highlighted their synthesis and biological evaluation. These compounds exhibited significant antimicrobial and cytotoxic activities, indicating their potential in drug discovery (Jayanna et al., 2013).

  • Chemical and Spectroscopic Investigation

    Research involving 1-acetyl-3-methyl-4-[3-methoxy-4-(4-methylbenzoxy)benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-one, a compound with structural similarities to this compound, provided insights into its synthesis, spectroscopic properties, and antioxidant activity. This study underscores the importance of detailed chemical and spectroscopic analyses in understanding the properties of such compounds (Gökce et al., 2014).

  • Novel Synthesis Methods

    A novel method for synthesizing tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives, related to the chemical family of this compound, has been developed. This highlights the continuous innovation in chemical synthesis techniques that expand the toolkit for creating biologically active compounds (Shaabani et al., 2009).

Mechanism of Action

The mechanism of action of “2-Methyl-4,5,6,7-tetrahydro-1,3-benzoxazol-4-ol” is not specified in the available literature .

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with the compound are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

The future directions for the study and application of “2-Methyl-4,5,6,7-tetrahydro-1,3-benzoxazol-4-ol” are not specified in the available literature .

Properties

IUPAC Name

2-methyl-4,5,6,7-tetrahydro-1,3-benzoxazol-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-5-9-8-6(10)3-2-4-7(8)11-5/h6,10H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYBVNUSUAZZVBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)CCCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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